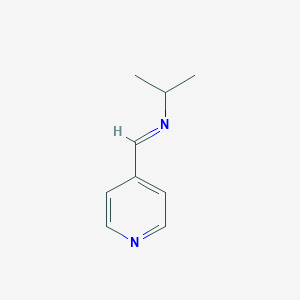
Orbofiban acetate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Orbofiban acetate hydrate is a chemical compound that belongs to the class of small molecular weight inhibitors of platelet aggregation. It is a potent antagonist of platelet glycoprotein IIb/IIIa receptors, which are involved in the final stages of platelet aggregation. Orbofiban acetate hydrate has been extensively studied for its potential therapeutic applications in cardiovascular diseases such as acute coronary syndromes, unstable angina, and myocardial infarction.
作用機序
Orbofiban acetate hydrate acts as a potent antagonist of platelet glycoprotein IIb/IIIa receptors, which are involved in the final stages of platelet aggregation. By blocking these receptors, orbofiban acetate hydrate prevents the binding of fibrinogen and other adhesive proteins to the platelet surface, thereby inhibiting platelet aggregation and reducing the risk of thrombotic events.
Biochemical and Physiological Effects
Orbofiban acetate hydrate has been shown to have a number of biochemical and physiological effects. It inhibits platelet aggregation, reduces the risk of thrombotic events, and improves blood flow in patients with cardiovascular diseases. Orbofiban acetate hydrate has also been shown to have anti-inflammatory effects, reducing the levels of inflammatory markers such as C-reactive protein and interleukin-6.
実験室実験の利点と制限
Orbofiban acetate hydrate has several advantages for lab experiments. It is a potent and selective inhibitor of platelet glycoprotein IIb/IIIa receptors, making it a useful tool for studying platelet function and thrombotic events. Orbofiban acetate hydrate is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are some limitations to the use of orbofiban acetate hydrate in lab experiments. It may have off-target effects on other receptors or enzymes, and its effects may vary depending on the experimental conditions and cell types used.
将来の方向性
There are several future directions for research on orbofiban acetate hydrate. One area of interest is the development of new formulations or delivery methods that could improve its therapeutic efficacy and reduce the risk of side effects. Another area of interest is the identification of new targets for orbofiban acetate hydrate, such as other platelet receptors or enzymes involved in thrombotic events. Finally, there is a need for further studies on the long-term safety and efficacy of orbofiban acetate hydrate in different patient populations.
合成法
Orbofiban acetate hydrate is synthesized by a series of chemical reactions involving the condensation of 2-aminobenzoic acid with 3,4-dihydro-6-methyl-4-oxo-3-[(phenylsulfonyl)amino]-1,2,4-triazine-5-carboxylic acid. The resulting compound is then acetylated to form orbofiban acetate hydrate. The synthesis method has been optimized for high yield and purity, and the resulting compound has been characterized by various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
Orbofiban acetate hydrate has been extensively studied for its potential therapeutic applications in cardiovascular diseases. It has been shown to be effective in inhibiting platelet aggregation and reducing the risk of thrombotic events in patients with acute coronary syndromes, unstable angina, and myocardial infarction. Orbofiban acetate hydrate has also been studied for its potential use in preventing restenosis after coronary artery stenting and in reducing the risk of stroke in patients with atrial fibrillation.
特性
CAS番号 |
165800-05-5 |
|---|---|
製品名 |
Orbofiban acetate hydrate |
分子式 |
C76H110N20O25 |
分子量 |
1703.8 g/mol |
IUPAC名 |
acetic acid;ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate;hydrate |
InChI |
InChI=1S/4C17H23N5O4.4C2H4O2.H2O/c4*1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19;4*1-2(3)4;/h4*3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25);4*1H3,(H,3,4);1H2/t4*13-;;;;;/m0000...../s1 |
InChIキー |
SVMJTTTTYFMATC-QSGPNNMYSA-N |
異性体SMILES |
CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O |
SMILES |
CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O |
正規SMILES |
CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O |
同義語 |
N(((3)-1-(p-amidino-phenyl)-2-oxo-3-pyrrolidinyl)carbamoyl)-beta-alanine,ethyl ester, monoacetate quadrantihydrate orbofiban orofiban orofiban acetate SC 57099B SC-57099B SC57099B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





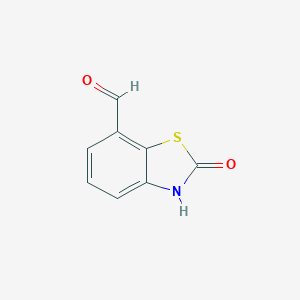
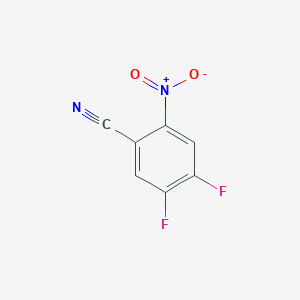
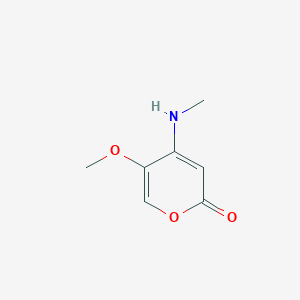

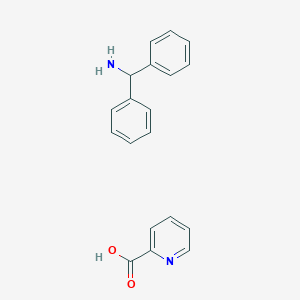
![5-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B64022.png)
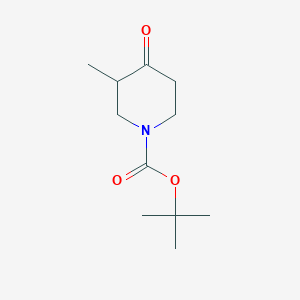
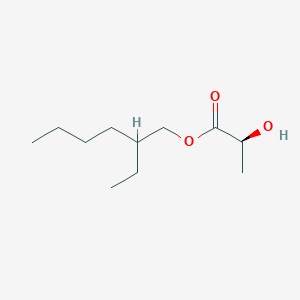
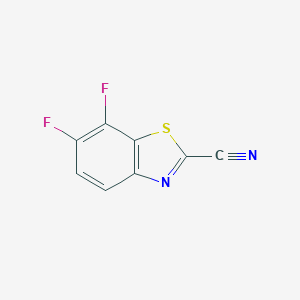

![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)
